8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one
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Overview
Description
Fluorophenyl compounds are aromatic compounds containing a phenyl group substituted with a fluorine atom . They are used in various fields, including medicinal chemistry and materials synthesis.
Synthesis Analysis
While specific synthesis methods for “8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one” are not available, fluorophenyl compounds are often synthesized through various methods, including the condensation reaction of certain precursors .Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be elucidated using techniques such as single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .Chemical Reactions Analysis
Fluorophenyl compounds can participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form complex structures .Physical And Chemical Properties Analysis
Fluorophenyl compounds generally have high thermal stability and chemical resistance . Specific physical and chemical properties can be determined using various analytical techniques .Scientific Research Applications
Flame Retardancy and Dielectric Properties
Indole derivatives have been modified to enhance material properties. For instance:
- A fluorine-containing diphenylphosphine oxide derivative was used to improve the flame retardancy and dielectric properties of epoxy resin . Although this specific compound differs from EN300-295136, it highlights the broader potential of indole-based modifications.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(4-fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-13-6-3-11(4-7-13)12-5-8-14-15(18)2-1-9-19-16(14)10-12/h3-8,10H,1-2,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWJEPOFQBMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)C3=CC=C(C=C3)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one |
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